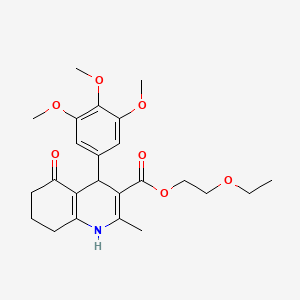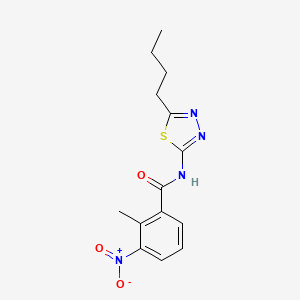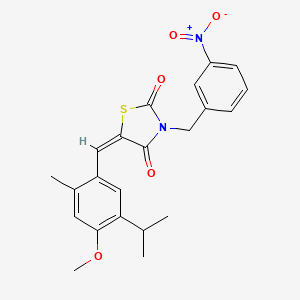![molecular formula C16H25NO3 B5209394 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine, also known as EMD-386088, is a potent and selective antagonist of the dopamine D4 receptor. It is a synthetic compound that has been developed for research purposes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily located in the brain. It is involved in the regulation of mood, cognition, and behavior. EMD-386088 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications.
作用機序
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine acts as an antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the symptoms of depression and anxiety in animal models. It has also been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of this compound is that it has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the potential use of this compound in the treatment of drug addiction. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research is needed to determine its potential clinical applications in this area. Another area of interest is the potential use of this compound in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to determine its efficacy and safety in human clinical trials. Finally, this compound could be used as a tool for studying the dopamine D4 receptor and its role in various physiological processes.
合成法
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 4-ethylphenol to form 4-ethylphenoxyethylmorpholine. This intermediate is then reacted with ethylene oxide to form 2-[2-(4-ethylphenoxy)ethoxy]ethylmorpholine. Finally, the product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which makes it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its potential use in drug addiction treatment.
特性
IUPAC Name |
4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-15-3-5-16(6-4-15)20-14-13-19-12-9-17-7-10-18-11-8-17/h3-6H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWPFCJYYDRORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)

![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)
![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)